Cas no 330189-63-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide structure
330189-63-4 structure
商品名:N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS番号:330189-63-4
MF:C16H11F3N2O2S
メガワット:352.330952882767
CID:6074367
PubChem ID:4640666

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
    • cid_4640666
    • CCG-318324
    • N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
    • MLS-0437600.0001
    • AB00667204-01
    • MLS-0437600.0002
    • AKOS024575299
    • 330189-63-4
    • Z57475825
    • BDBM82574
    • CHEMBL1896936
    • F0317-0195
    • インチ: 1S/C16H11F3N2O2S/c1-23-11-6-3-7-12-13(11)20-15(24-12)21-14(22)9-4-2-5-10(8-9)16(17,18)19/h2-8H,1H3,(H,20,21,22)
    • InChIKey: TWRZPPWZRCIMJF-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC2C(=CC=CC1=2)OC)NC(C1=CC=CC(C(F)(F)F)=C1)=O

計算された属性

  • せいみつぶんしりょう: 352.04933326g/mol
  • どういたいしつりょう: 352.04933326g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 463
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 79.5Ų

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0317-0195-75mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0317-0195-4mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0317-0195-40mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0317-0195-1mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0317-0195-30mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0317-0195-3mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0317-0195-15mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0317-0195-5μmol
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0317-0195-25mg
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0317-0195-2μmol
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
330189-63-4 90%+
2μl
$57.0 2023-05-17

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide 関連文献

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamideに関する追加情報

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide: A Comprehensive Overview

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, with the CAS number 330189-63-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a trifluoromethyl-substituted benzamide group. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs for the treatment of diseases such as cancer and neurodegenerative disorders.

The benzothiazole scaffold is a well-known heterocyclic system that has been extensively studied for its biological activities. It is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxy substituent on the benzothiazole ring further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

The trifluoromethyl-substituted benzamide group is another key feature of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly influence the electronic properties of the molecule. This property can enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating their activity. Additionally, the trifluoromethyl-substituted benzamide group can improve the metabolic stability and pharmacokinetic properties of the molecule, making it more suitable for in vivo applications.

In recent years, N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl strong>)< strong > benzamide has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-dependent pathways. Furthermore, N-(4-< strong > methoxy-1 , 3 - benzothiazol - 2 - yl ) - 3 - ( trifluoromethyl ) benzamide has been found to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation and angiogenesis. p > < p > Beyond its anticancer properties , N - ( 4 - methoxy - 1 , 3 - benzothiazol - 2 - yl ) - 3 - ( trifluoromethyl ) benzamide has also shown promise in the treatment of neurodegenerative disorders . Research has indicated that this compound can protect neurons from oxidative stress and inflammation , which are key factors in the pathogenesis of diseases such as Alzheimer's and Parkinson's . The neuroprotective effects are thought to be mediated by the compound's ability to modulate intracellular signaling cascades and reduce the production of reactive oxygen species . p > < p > The development of N - ( 4 - methoxy - 1 , 3 - benzothiazol - 2 - yl ) - 3 - ( trifluoromethyl ) benzamide as a therapeutic agent is supported by extensive preclinical studies . These studies have demonstrated favorable pharmacokinetic profiles , including good oral bioavailability , low toxicity , and minimal side effects . Additionally , preliminary clinical trials have shown promising results in terms of safety and efficacy , paving the way for further clinical evaluation . p > < p > In conclusion , N - ( 4 - methoxy - 1 , 3 - benzothiazol - 2 - yl ) - 3 - ( trifluoromethyl ) benzamide represents a promising lead compound in the field of medicinal chemistry . Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel drugs targeting cancer and neurodegenerative disorders . Ongoing research continues to explore its full potential , with the aim of bringing this compound closer to clinical application . p > article > response >

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